molecular formula C6H14ClNOS B2806514 (4-Aminothian-4-yl)methanol hydrochloride CAS No. 1909305-61-8

(4-Aminothian-4-yl)methanol hydrochloride

Cat. No.: B2806514
CAS No.: 1909305-61-8
M. Wt: 183.69
InChI Key: SZQQIJQPRQQUEV-UHFFFAOYSA-N
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Description

(4-Aminothian-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNOS and its molecular weight is 183.69. The purity is usually 95%.
BenchChem offers high-quality (4-Aminothian-4-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminothian-4-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-aminothian-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQIJQPRQQUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Properties of (4-Aminothian-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a drug candidate in biological systems.[1][2] It governs critical properties including solubility, permeability, and receptor binding, which in turn define a compound's overall pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive framework for understanding and determining the pKa and ionization characteristics of (4-Aminothian-4-yl)methanol hydrochloride, a molecule featuring a primary amine and a primary alcohol on a thiane scaffold. While specific experimental values for this compound are not publicly documented, this paper serves as a detailed roadmap for its complete physicochemical characterization. We will explore the theoretical underpinnings of its ionization, present gold-standard experimental protocols for pKa determination, discuss the utility of in silico prediction methods, and contextualize the data within the broader landscape of drug discovery and development.

Structural Analysis and Predicted Ionization Behavior

(4-Aminothian-4-yl)methanol hydrochloride possesses two functional groups susceptible to ionization: a primary aliphatic amine and a primary alcohol. The hydrochloride salt form indicates that the primary amine is protonated in the solid state.

  • Primary Amine (Basic Group): Aliphatic amines are basic functional groups. The lone pair of electrons on the nitrogen atom can accept a proton (H+). The pKa of a protonated amine (R-NH3+) typically falls in the range of 9 to 11.[1] For (4-Aminothian-4-yl)methanol, the amino group is attached to a quaternary carbon within a cyclic system. The majority of basic drugs contain a basic amine, with pKa values commonly peaking around 9.0.[1] This will be the dominant ionizable center and its pKa will be crucial for predicting the molecule's charge at physiological pH (around 7.4).[3]

  • Primary Alcohol (Weakly Acidic Group): The hydroxyl (-OH) group is generally considered neutral in most biological contexts, but it can be deprotonated under strongly basic conditions to form an alkoxide. The pKa of a simple primary alcohol is typically very high, around 16-18, and is therefore not considered pharmacologically relevant for ionization in the body.

Given this analysis, (4-Aminothian-4-yl)methanol is expected to behave as a monoprotic base in the physiologically relevant pH range, with its ionization state dictated by the pKa of the primary amino group.

Visualizing the Primary Ionization Equilibrium

The principal equilibrium governing the ionization state of (4-Aminothian-4-yl)methanol in a physiological context is the deprotonation of the ammonium group.

Caption: Ionization equilibrium for (4-Aminothian-4-yl)methanol.

The Henderson-Hasselbalch Equation: A Cornerstone of Ionization

The relationship between pH, pKa, and the ratio of the ionized to unionized forms of a drug is quantitatively described by the Henderson-Hasselbalch equation.[4][5] Understanding this equation is essential for predicting a drug's behavior in different physiological compartments.[2][6]

For a weak base like (4-Aminothian-4-yl)methanol, the equation is: pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral, deprotonated form (R-NH2).

  • [Acid] is the concentration of the protonated, cationic form (R-NH3+).

This equation allows researchers to calculate the percentage of a drug that exists in its ionized or unionized form at a given pH, which is critical for predicting its ability to cross lipid membranes.[4][7] Only the uncharged, lipid-soluble form of a drug can readily diffuse across cell membranes.[3][4]

Methodologies for pKa Determination

Accurate pKa determination is a regulatory requirement and a cornerstone of effective drug development.[1] Several robust methods are available, each with its own advantages. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[8][9]

Potentiometric Titration: The Gold Standard

Potentiometric titration is the most widely used and often considered the definitive method for pKa determination due to its accuracy and precision.[8][10] The technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[11][12] A plot of pH versus the volume of titrant added produces a titration curve, and the pKa is determined from the inflection point of this curve.[11][13]

Objective: To determine the pKa value of (4-Aminothian-4-yl)methanol hydrochloride.

Materials & Equipment:

  • (4-Aminothian-4-yl)methanol hydrochloride sample

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, purged with nitrogen to remove dissolved CO2[11][12]

  • Standard pH buffers (e.g., pH 4, 7, 10) for calibration[11]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa range.[11]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of (4-Aminothian-4-yl)methanol hydrochloride to prepare a solution with a final concentration of approximately 1-10 mM.[11]

    • Dissolve the sample in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M), which ensures stable pH measurements.[11]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Ensure the stir bar does not contact the electrode.

    • Begin gentle stirring and purge the headspace with nitrogen to prevent CO2 absorption.[11][12]

  • Titration Execution:

    • Since the sample is a hydrochloride salt (acidic form), it will be titrated with standardized 0.1 M NaOH.

    • Add the NaOH titrant in small, precise increments. Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).[11]

    • Decrease the increment volume significantly in the region of rapid pH change to accurately define the equivalence point.

    • Continue the titration well past the equivalence point to capture the full sigmoidal curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve (the inflection point). This can be found using the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).[9][11] At this point, the concentrations of the protonated and deprotonated species are equal.

  • Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[11]

Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_validation Validation Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Sample Solution (1-10 mM, 0.15M KCl) Calibrate->Prepare Setup Setup Titration Vessel (N₂ Purge, 25°C) Prepare->Setup Titrate Titrate with 0.1M NaOH (Record pH vs. Volume) Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot FindEP Determine Equivalence Point (Veq) (Max slope / 1st Derivative) Plot->FindEP Calc_pKa Calculate pKa (pKa = pH at Veq/2) FindEP->Calc_pKa Repeat Repeat in Triplicate Calc_pKa->Repeat Report Report Mean pKa ± SD Repeat->Report

Caption: Standard workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is an excellent alternative, particularly for compounds with low solubility or when only small amounts of sample are available.[10][14] It is applicable if the compound possesses a UV-active chromophore near the ionizable center, and if the protonated and deprotonated forms have distinct UV-Vis spectra.[10][14][15]

The procedure involves preparing a series of solutions of the compound in buffers of varying, known pH values. The absorbance is measured at a wavelength where the difference between the two species is maximal.[14] A plot of absorbance versus pH generates a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.

In Silico (Computational) Prediction

Computational tools offer a rapid and cost-effective way to estimate pKa values in the early stages of drug discovery, before a compound is even synthesized.[16][17] These software packages use algorithms based on quantitative structure-property relationships (QSPR) or quantum mechanics to predict pKa from the chemical structure.

  • Advantages: High-throughput, no material required, provides valuable guidance for medicinal chemistry efforts.[16][17]

  • Limitations: Accuracy can be lower than experimental methods, especially for novel chemical scaffolds, with prediction errors typically around 0.4-0.7 log units.[16][18] They are best used as predictive tools rather than replacements for experimental determination.[19][20][21]

  • Common Software: MoKa, ACD/pKa DB, MarvinSketch.[16][18]

Method Principle Advantages Limitations
Potentiometric Titration Measures pH change during titration with acid/base.[11][13]High precision, considered the "gold standard".[8][10]Requires higher sample concentration and solubility.[13]
UV-Vis Spectrophotometry Measures absorbance change as a function of pH.[15]High sensitivity, requires less material, good for poorly soluble compounds.[10][14]Requires a UV chromophore near the ionization site.[10][14]
In Silico Prediction Calculates pKa from chemical structure using algorithms.[16][18]Extremely fast, high-throughput, no compound needed.[17][18]Predictive, not a direct measurement; accuracy can vary.[16][21]

Application of pKa Data in Drug Development

Knowledge of the pKa of (4-Aminothian-4-yl)methanol is not an academic exercise; it is a critical dataset that informs numerous decisions throughout the drug development pipeline.[2][3]

  • Absorption (ADME): The pKa value, in conjunction with the pH of different regions of the gastrointestinal tract, determines the degree of ionization.[1][2] A basic drug with a pKa around 9 will be predominantly ionized (charged) in the acidic environment of the stomach (pH 1-3) but will become progressively more unionized (neutral) as it moves to the more alkaline environment of the small intestine (pH 6-7.5).[6] This ionization profile is a key determinant of oral absorption.

  • Solubility and Formulation: Ionized forms of drugs are generally more water-soluble than their neutral counterparts.[2] The pKa value is essential for developing formulations, as it allows scientists to select appropriate pH conditions and counter-ions to achieve desired solubility and stability.[3]

  • Distribution and Target Engagement: The ability of a drug to cross cellular membranes and the blood-brain barrier is heavily influenced by its ionization state.[1] For CNS targets, for instance, it is generally understood that compounds with highly basic pKa values (e.g., >10) are often less likely to cross the blood-brain barrier due to being permanently charged at physiological pH.[1]

Conclusion

While the precise pKa of (4-Aminothian-4-yl)methanol hydrochloride requires experimental determination, its chemical structure strongly suggests it will behave as a monoprotic base with a pKa in the range of 9-11. This guide has provided the theoretical foundation and detailed, actionable protocols necessary for researchers to perform this characterization with high fidelity. The "gold-standard" potentiometric titration method offers the highest accuracy, while UV-Vis spectrophotometry and in silico prediction serve as valuable complementary techniques. The resulting pKa value is an indispensable parameter, providing critical insights that will guide formulation, predict pharmacokinetic behavior, and ultimately contribute to the rational design and development of safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 48(18), 2427-2431.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Awoonor-Williams, E., Golosov, A., & Hornak, V. (2023). Benchmarking In Silico Tools for Cysteine pKa Prediction.
  • Comer, J. (2009). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical Sciences, 98(7), 2365-2376.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from A Blog About HPLC and Method Development website.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.
  • AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?.
  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
  • Pharma Knowledge Forum. (2024, August 30). What is the pKa and How is it determined.
  • Awoonor-Williams, E., Golosov, A., & Hornak, V. (2023, April 18). Benchmarking tools for in silico cysteine pKa prediction. OAK Open Access Archive.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Awoonor-Williams, E., Golosov, A., & Hornak, V. (2022). Benchmarking in silico Tools for Cysteine pKa Prediction. ChemRxiv.
  • Sà, R. D. C., & Sild, S. (2009). In silico pKa prediction and ADME profiling. Methods in Molecular Biology, 575, 25-39.
  • International Journal of Innovative Research in Science & Stechnology. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • PubChemLite. (n.d.). (4-aminothian-4-yl)methanol hydrochloride (C6H13NOS).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • YouTube. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Pharmatech - Rx. (2024, November 21). Henderson Hasselbalch Equation.
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid.
  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry.
  • PubChem. (n.d.). (4-Aminophenyl)-methanol hydrochloride.
  • Chem-Impex. (n.d.). Clorhidrato de (4-aminometil-fenil)metanol.
  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)methanol hydrochloride.
  • CymitQuimica. (n.d.). [4-(Methylamino)thian-4-yl]methanol hydrochloride.
  • BLD Pharm. (n.d.). 412357-30-3|(4-Aminopiperidin-4-yl)methanol dihydrochloride.
  • SciSpace. (n.d.). DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING.
  • Pharma Growth Hub. (2023, October 20). Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chromatography.
  • Albishri, A., Cabot, J. M., Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.

Sources

Methodological & Application

Navigating the Synthetic Utility of (4-Aminothian-4-yl)methanol Hydrochloride: A Guide to Compatible Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

(4-Aminothian-4-yl)methanol hydrochloride is a bifunctional heterocyclic building block of increasing interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a primary amine, a primary alcohol, and a thioether within a six-membered thiane ring, offers multiple points for diversification. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates careful consideration of reaction conditions to unmask the reactive free amine.

This guide provides an in-depth analysis of the reactivity of (4-Aminothian-4-yl)methanol hydrochloride, detailing compatible reagents and protocols for selective functionalization. We will explore the chemical behavior of each functional group—the amine, the alcohol, and the thioether—providing field-proven insights into achieving desired chemical transformations with high selectivity and yield.

Understanding the Core Reactivity

The synthetic utility of (4-Aminothian-4-yl)methanol hydrochloride is dictated by the interplay of its three key functional groups. The primary amine is the most nucleophilic center, but its reactivity is masked by protonation in the hydrochloride salt. The primary hydroxyl group is a weaker nucleophile but can be targeted under specific conditions. The thioether is generally stable but susceptible to oxidation.

Diagram: Functional Group Reactivity Overview

cluster_molecule (4-Aminothian-4-yl)methanol Core cluster_reactions Reaction Pathways Molecule Thiane Ring -NH2 (protonated) -CH2OH -S- Amine Amine Reactions (N-Functionalization) Molecule->Amine Requires base Alcohol Alcohol Reactions (O-Functionalization) Molecule->Alcohol Less nucleophilic Thioether Thioether Reactions (S-Oxidation) Molecule->Thioether Oxidation possible

Caption: Key reaction sites on the (4-Aminothian-4-yl)methanol scaffold.

Part 1: Reactions at the Amino Group

The primary amine is the most common site for modification. As the compound is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine before it can react as a nucleophile.

N-Acylation and N-Sulfonylation

Acylation to form amides and sulfonylation to form sulfonamides are robust and reliable transformations. These reactions are fundamental for introducing diverse functionalities and are widely used in the synthesis of bioactive molecules.

Compatible Reagents:

  • Acylating Agents: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and anhydrides (e.g., acetic anhydride, di-tert-butyl dicarbonate for Boc protection).[2]

  • Sulfonylating Agents: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride).

  • Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or pyridine. These bases are strong enough to deprotonate the ammonium salt but generally do not react with the acylating/sulfonylating agents.

Causality Behind Experimental Choices: The choice of base is critical. DIPEA is often preferred over TEA for sterically hindered reactions or when dealing with sensitive substrates, as it is less nucleophilic. The reaction is typically run in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to prevent hydrolysis of the acylating agent.

Protocol 1: N-Acetylation of (4-Aminothian-4-yl)methanol

Objective: To selectively acetylate the primary amine.

Materials:

  • (4-Aminothian-4-yl)methanol hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (4-Aminothian-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add TEA (2.2 eq) dropwise to the suspension with stirring. Allow the mixture to stir for 15-20 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-(hydroxymethyl)thian-4-yl)acetamide.

  • Purify the product by column chromatography on silica gel if necessary.

N-Alkylation and Reductive Amination

Direct N-alkylation can be challenging and may lead to over-alkylation. Reductive amination is a more controlled method for introducing alkyl groups. However, this requires the conversion of the co-reactant to an aldehyde or ketone, which is not a direct reaction of the title compound itself but a strategy for its use with other reagents. For direct alkylation, primary alkyl halides can be used, but the reaction requires careful control.

Compatible Reagents:

  • Alkylating Agents: Alkyl halides (e.g., benzyl bromide, methyl iodide).

  • Bases: A stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

Part 2: Reactions at the Hydroxyl Group

The primary alcohol is less nucleophilic than the free amine. Therefore, to achieve selective O-functionalization, the amine group must first be protected.

O-Acylation (Esterification)

Once the amine is protected (e.g., as a Boc-carbamate or an amide), the hydroxyl group can be acylated to form esters.

Compatible Reagents:

  • Acylating Agents: Acyl chlorides or anhydrides.

  • Catalysts/Bases: A nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often used in combination with a base like TEA or pyridine.[3]

Causality Behind Experimental Choices: DMAP acts as a hyper-nucleophilic acylation catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This is essential for acylating the less reactive hydroxyl group.

Diagram: Chemoselective Functionalization Workflow

start (4-Aminothian-4-yl)methanol HCl base 1. Add Base (e.g., TEA) 2. Add Protecting Group (e.g., Boc2O) start->base protected_intermediate N-Boc Protected Intermediate base->protected_intermediate o_acylation O-Acylation (Acyl Chloride, DMAP, TEA) protected_intermediate->o_acylation final_product N-Boc, O-Acyl Product o_acylation->final_product deprotection Acidic Deprotection (TFA or HCl) final_product->deprotection final_free_amine O-Acylated Free Amine Product deprotection->final_free_amine

Caption: A typical workflow for selective O-acylation via N-protection.

Protocol 2: O-Acylation of N-Boc-(4-Aminothian-4-yl)methanol

Objective: To acylate the hydroxyl group after protecting the amine.

Prerequisite: The starting material for this protocol is the N-Boc protected version, prepared via a method similar to Protocol 1 using Boc-anhydride.

Materials:

  • tert-butyl (4-(hydroxymethyl)thian-4-yl)carbamate (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-Boc protected starting material in anhydrous DCM under a nitrogen atmosphere.

  • Add TEA and the catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C.

  • Add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform an aqueous workup as described in Protocol 1.

  • Purify the resulting ester by column chromatography.

Conversion to a Better Leaving Group

The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), transforming it into a good leaving group for subsequent nucleophilic substitution reactions.[4]

Compatible Reagents:

  • Sulfonylating Agents: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

  • Base: Pyridine or TEA.

Part 3: Reactions at the Thioether

The thioether linkage is relatively robust but can be selectively oxidized to a sulfoxide or a sulfone. This oxidation can significantly alter the polarity, solubility, and biological activity of the molecule.

Compatible Reagents:

  • For Sulfoxide: Sodium periodate (NaIO₄) or 1 equivalent of meta-chloroperoxybenzoic acid (m-CPBA).

  • For Sulfone: An excess (≥2 equivalents) of m-CPBA or reagents like Oxone®.[5][6]

Causality Behind Experimental Choices: Controlling the stoichiometry of the oxidant is key to achieving selectivity between the sulfoxide and sulfone. Reactions are often run at low temperatures (e.g., 0 °C) to prevent over-oxidation and potential side reactions.[7]

Summary of Compatible Reagents and Conditions

Functional GroupReaction TypeReagent ClassExample ReagentsBase / CatalystSolvent
Amine (-NH₂·HCl) N-AcylationAcyl Halide / AnhydrideAcetyl Chloride, Boc₂OTEA, DIPEADCM, THF
N-SulfonylationSulfonyl ChlorideTosyl Chloride (TsCl)TEA, PyridineDCM
N-AlkylationAlkyl HalideBenzyl BromideK₂CO₃, Cs₂CO₃DMF
Alcohol (-CH₂OH) O-AcylationAcyl Halide / AnhydrideBenzoyl ChlorideDMAP, TEADCM
O-SulfonylationSulfonyl ChlorideMesyl Chloride (MsCl)TEA, PyridineDCM
Thioether (-S-) Oxidation (Sulfoxide)Peroxyacid / Periodatem-CPBA (1 eq), NaIO₄N/ADCM, MeOH/H₂O
Oxidation (Sulfone)Peroxyacid / Oxone®m-CPBA (>2 eq), Oxone®N/ADCM, MeOH/H₂O

Conclusion and Future Outlook

(4-Aminothian-4-yl)methanol hydrochloride is a valuable building block whose synthetic potential is unlocked through the careful and selective application of modern organic reagents. Understanding the hierarchy of reactivity—amine > alcohol—and the necessity of protecting group strategies are paramount to its successful use. The protocols and reagent tables provided herein serve as a foundational guide for researchers aiming to incorporate this versatile scaffold into their synthetic programs, particularly in the context of drug discovery where such saturated heterocyclic systems are of high value.[8][] Further exploration into asymmetric catalysis and novel C-H functionalization reactions will undoubtedly expand the utility of this and related scaffolds in creating next-generation therapeutics.

References

  • PubChem. (4-aminothian-4-yl)methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • U.S. National Library of Medicine. (4-Aminophenyl)-methanol hydrochloride. PubChem. Available at: [Link]

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Navigating Solvent Selection for Reactions with (4-Aminothian-4-yl)methanol HCl: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Medium

(4-Aminothian-4-yl)methanol hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol on a thiane scaffold, offers versatile opportunities for the synthesis of complex molecules with potential therapeutic applications. However, the successful execution of reactions involving this compound is critically dependent on the appropriate selection of a solvent. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction kinetics, pathway selection, and ultimately, the yield and purity of the desired product.

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving (4-Aminothian-4-yl)methanol HCl. Moving beyond a simple list of solvents, this guide delves into the underlying chemical principles, offering a framework for rational solvent choice based on the specific reaction type and desired outcome.

Understanding the Molecule: Physicochemical Properties of (4-Aminothian-4-yl)methanol HCl

A thorough understanding of the physicochemical properties of (4-Aminothian-4-yl)methanol HCl is paramount for informed solvent selection.

Structure and Functionality:

The molecule possesses two key functional groups: a primary amine (-NH2) and a primary alcohol (-CH2OH). The thiane ring, a six-membered heterocycle containing a sulfur atom, imparts a degree of non-polarity and can influence the molecule's conformation and reactivity. The presence of the sulfur atom, with its lone pairs of electrons, can also lead to specific interactions with solvents and reagents.

The Hydrochloride Salt Form:

Crucially, the compound is supplied as a hydrochloride (HCl) salt. This has several important implications for its use in synthesis:

  • Enhanced Stability and Handling: The salt form is generally more crystalline, stable, and less prone to degradation than the corresponding free base.

  • Reduced Nucleophilicity of the Amine: The protonation of the primary amine to form an ammonium chloride salt significantly diminishes its nucleophilicity.[1] For most reactions involving the amine group, it is necessary to add a base to liberate the free, nucleophilic amine in situ.

  • Altered Solubility Profile: The ionic character of the hydrochloride salt dictates its solubility. It is generally more soluble in polar protic solvents and less soluble in nonpolar aprotic solvents compared to its free base form.

Solubility Profile: A Practical Guide

While extensive experimental solubility data for (4-Aminothian-4-yl)methanol HCl is not widely published, a qualitative understanding can be derived from the principles of "like dissolves like" and empirical data from structurally similar amino alcohol hydrochlorides.[2][3][4][5][6]

Table 1: Estimated Solubility of (4-Aminothian-4-yl)methanol HCl in Common Organic Solvents

Solvent ClassSolventPolarityDielectric Constant (approx.)Estimated Solubility of HCl SaltNotes
Polar Protic WaterHigh80.1HighExcellent solvent for dissolving the starting material, but may not be suitable for many organic reactions due to reactivity and workup challenges.
Methanol (MeOH)High32.7High to ModerateGood starting point for many reactions. Can participate in transesterification under certain conditions.
Ethanol (EtOH)High24.5ModerateSimilar to methanol, but generally a slightly weaker solvent for polar salts.
Polar Aprotic Dimethylformamide (DMF)High36.7Moderate to HighExcellent solvent for a wide range of reactions, good at dissolving both polar and nonpolar reactants. High boiling point.
Dimethyl Sulfoxide (DMSO)High46.7Moderate to HighStrong solvent, can be difficult to remove. Potential for side reactions at elevated temperatures.
Acetonitrile (MeCN)High37.5Low to ModerateUseful for a variety of reactions, but solubility of the HCl salt may be limited.
Chlorinated Dichloromethane (DCM)Moderate9.1LowGenerally poor solubility for the HCl salt, but often used for the free base. A good solvent for many organic reagents.
Ethers Tetrahydrofuran (THF)Moderate7.6LowSimilar to DCM, solubility of the salt is limited. Can be a good reaction solvent once the free base is generated.
1,4-DioxaneModerate2.2LowOften used in reactions requiring higher temperatures.
Hydrocarbons TolueneLow2.4Very LowGenerally unsuitable for dissolving the HCl salt, but can be used as a solvent for the reaction of the free base, especially at higher temperatures.
Hexane/HeptaneLow~2.0InsolublePrimarily used as anti-solvents for precipitation or in chromatography.

Key Takeaway: The hydrochloride salt is most soluble in polar protic solvents like water and methanol. For reactions in less polar solvents like DCM or THF, it is often necessary to first liberate the free base or to use a co-solvent system to achieve sufficient solubility.

Solvent Selection for Key Reaction Types

The optimal solvent choice is intrinsically linked to the specific transformation being performed. Below, we discuss solvent considerations for common reactions involving (4-Aminothian-4-yl)methanol HCl.

N-Acylation and Amide Bond Formation

N-acylation is a fundamental reaction to form an amide bond at the primary amine. This is typically achieved using an acyl chloride, anhydride, or through a coupling reaction with a carboxylic acid.

Core Principle: The reaction requires the amine to be in its free, nucleophilic state. Therefore, the addition of a non-nucleophilic organic base is essential when starting with the hydrochloride salt.

Solvent Considerations:

  • Dichloromethane (DCM): A widely used solvent for N-acylation.[7] While the starting HCl salt has low solubility in DCM, the addition of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will neutralize the HCl and generate the more soluble free amine. DCM is advantageous due to its inertness and ease of removal during workup.

  • Dimethylformamide (DMF): An excellent choice when solubility of either the starting material or the carboxylic acid coupling partner is an issue. Its high polarity can facilitate the reaction, and it is a good solvent for common coupling reagents like HATU or HOBt/EDC.[8]

  • Tetrahydrofuran (THF): Another viable option, particularly for reactions run at or below room temperature.

  • Acetonitrile (MeCN): Can be used, but solubility might be a limiting factor. It is a good solvent for many coupling reagents.[8]

Protocol: General Procedure for N-Acylation with an Acyl Chloride

  • Suspend (4-Aminothian-4-yl)methanol HCl (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), and stir the mixture at room temperature for 30-60 minutes to ensure the formation of the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Logical Flow for N-Acylation Solvent and Base Selection

Start Start: N-Acylation of (4-Aminothian-4-yl)methanol HCl Check_Solubility Are all reactants soluble in a non-polar aprotic solvent (e.g., DCM, THF)? Start->Check_Solubility Use_DCM_THF Use DCM or THF. Add 2.2 eq. of TEA or DIPEA. Check_Solubility->Use_DCM_THF Yes Use_DMF Use DMF. Add 2.2 eq. of TEA or DIPEA. Check_Solubility->Use_DMF No Reaction_Setup Perform reaction at 0°C to RT. Use_DCM_THF->Reaction_Setup Use_DMF->Reaction_Setup End Workup and Purification Reaction_Setup->End

Caption: Decision workflow for N-acylation solvent choice.

N-Alkylation

N-alkylation introduces an alkyl group onto the primary amine. Common methods include reaction with alkyl halides and reductive amination.

a) N-Alkylation with Alkyl Halides

Core Principle: Similar to N-acylation, this reaction requires the free amine. A base is necessary to neutralize the generated hydrohalic acid, in addition to the initial equivalent to deprotonate the starting material.

Solvent Considerations:

  • Polar Aprotic Solvents (DMF, DMSO): These are often the solvents of choice as they can effectively solvate the reactants and facilitate the SN2 reaction.[9]

  • Alcohols (Methanol, Ethanol): Can be used, but there is a risk of O-alkylation of the alcohol functionality, especially with more reactive alkylating agents. They can also act as nucleophiles themselves, competing with the amine.

  • Acetonitrile (MeCN): A good option that is less reactive than alcohols and can promote the desired N-alkylation.

b) Reductive Amination

Core Principle: This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[10][11]

Solvent Considerations:

  • Methanol (MeOH) or Ethanol (EtOH): These are excellent solvents for reductive amination.[12][13] They are good at dissolving the amine hydrochloride and are compatible with common reducing agents like sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN).

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Often used with milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3), which is moisture-sensitive.[12][14]

  • Aqueous systems/Co-solvents: For some biocatalytic or greener approaches, water or mixtures of water with organic solvents can be employed.[15]

Protocol: General Procedure for Reductive Amination

  • Dissolve/suspend (4-Aminothian-4-yl)methanol HCl (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in Methanol (MeOH).

  • Add a base such as triethylamine (TEA, 1.1 eq.) to liberate the free amine. Stir for 30 minutes at room temperature to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH4, 1.5 eq.), in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as needed.

Diagram: Solvent Selection for N-Alkylation Pathways

Start Start: N-Alkylation Method Choose Alkylation Method Start->Method Alkyl_Halide Alkyl Halide Method->Alkyl_Halide SN2 Reductive_Amination Reductive Amination Method->Reductive_Amination Imine Formation/ Reduction Solvent_AH Use Polar Aprotic: DMF, DMSO, or MeCN Alkyl_Halide->Solvent_AH Solvent_RA Use Protic: MeOH or EtOH (with NaBH4) Use Chlorinated: DCM or DCE (with NaBH(OAc)3) Reductive_Amination->Solvent_RA End Proceed with Reaction Solvent_AH->End Solvent_RA->End

Caption: Solvent choices for different N-alkylation strategies.

Troubleshooting Common Solvent-Related Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Solubility of Starting Material The solvent is not polar enough to dissolve the HCl salt.- Use a more polar solvent (e.g., switch from DCM to DMF).- Add a polar co-solvent (e.g., a small amount of MeOH in DCM).- Ensure sufficient base has been added to form the more soluble free base.
Low Reaction Rate The solvent is not effectively solvating the transition state. The reactants are too dilute.- Switch to a more polar aprotic solvent (e.g., DMF, DMSO) which can accelerate SN2 reactions.- Increase the concentration of the reactants.
Side Reactions (e.g., O-acylation/O-alkylation) The alcohol is competing with the amine as a nucleophile. The base used is too strong or sterically unhindered.- Use a less polar solvent to decrease the nucleophilicity of the alcohol.- Protect the alcohol group prior to the N-functionalization step.- Use a sterically hindered base (e.g., DIPEA) to minimize deprotonation of the alcohol.
Difficult Product Isolation/Purification The solvent has a high boiling point (e.g., DMF, DMSO). The product is highly soluble in the aqueous phase during workup.- For high-boiling solvents, consider precipitation of the product by adding an anti-solvent, or use an alternative lower-boiling solvent if possible.- Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral, more organic-soluble form before extraction.

Conclusion

The selection of an appropriate solvent is a critical parameter that can determine the success or failure of a synthetic step. For reactions involving (4-Aminothian-4-yl)methanol HCl, a careful consideration of the starting material's salt form, the specific reaction being performed, and the properties of the solvent is essential. Polar aprotic solvents like DMF and DCM are often good choices for N-acylation and N-alkylation with halides, provided a suitable base is used. For reductive aminations, protic solvents such as methanol are generally preferred. By understanding the principles outlined in this guide and adapting the general protocols to specific substrates, researchers can optimize their reaction conditions to achieve high yields and purity, thereby accelerating their research and development efforts.

References

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Troubleshooting & Optimization

Minimizing side reactions during the oxidation of (4-Aminothian-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of (4-Aminothian-4-yl)methanol hydrochloride. This guide, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective oxidation of this multifunctional compound. As Senior Application Scientists, we understand that achieving high selectivity and yield is paramount. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to overcome common challenges.

Core Concepts: Understanding the Reactivity

The primary challenge in the oxidation of (4-Aminothian-4-yl)methanol hydrochloride lies in the presence of three distinct, oxidizable functional groups: a primary alcohol, a primary amine, and a thioether. Their relative reactivity is highly dependent on the chosen oxidant and reaction conditions.

  • Primary Amine (-NH2): In its hydrochloride salt form, the amine is protonated (-NH3+), which provides some protection against oxidation. However, many oxidation reactions require neutral or basic conditions, which will deprotonate the amine, making it a potent nucleophile and highly susceptible to oxidation.[1][2]

  • Thioether (-S-): The sulfur atom is electron-rich and readily oxidized, typically first to a sulfoxide (-SO-) and then to a sulfone (-SO2-). This oxidation can often compete with alcohol oxidation.[3]

  • Primary Alcohol (-CH2OH): This group can be oxidized to an aldehyde (-CHO) or, under more vigorous conditions, to a carboxylic acid (-COOH).[4] Achieving selective oxidation to the aldehyde requires mild and specific reagents.

The key to a successful reaction is to manipulate reaction conditions and employ protective strategies to favor the oxidation of the desired functional group while suppressing unwanted side reactions.

start (4-Aminothian-4-yl)methanol Hydrochloride protect_amine Protect Amine (e.g., Boc Anhydride, Base) start->protect_amine protected_substrate Boc-Protected Substrate protect_amine->protected_substrate oxidize_alcohol Selective Alcohol Oxidation (e.g., Parikh-Doering) protected_substrate->oxidize_alcohol Goal: Oxidize Alcohol oxidize_sulfur Selective Thioether Oxidation (e.g., NaIO4) protected_substrate->oxidize_sulfur Goal: Oxidize Thioether aldehyde Desired Aldehyde oxidize_alcohol->aldehyde sulfoxide Desired Sulfoxide oxidize_sulfur->sulfoxide deprotect Deprotect Amine (e.g., TFA or HCl) aldehyde->deprotect sulfoxide->deprotect final_aldehyde Final Aldehyde Product deprotect->final_aldehyde final_sulfoxide Final Sulfoxide Product deprotect->final_sulfoxide

Caption: A logical workflow for the selective oxidation of (4-Aminothian-4-yl)methanol.

Data & Protocols

Table 1: Comparison of Common Oxidizing Agents
Oxidizing Agent/SystemTarget Functional GroupCommon Side Reactions on this SubstrateNotes
Swern Oxidation (DMSO, (COCl)2, Et3N)Primary Alcohol → AldehydeThioether → Sulfoxide; Amine oxidation (if unprotected)Requires cryogenic temperatures (-78 °C). Very reliable for aldehydes. [5]
Parikh-Doering (DMSO, SO3·py, Et3N)Primary Alcohol → AldehydeLess thioether oxidation than Swern. Amine oxidation.Milder conditions (0 °C to RT), often higher selectivity. [5]
Dess-Martin Periodinane (DMP) Primary Alcohol → AldehydeMinimal thioether oxidation. Amine oxidation.Works at room temperature. Stoichiometric, expensive heavy-atom waste.
TEMPO / NaOCl Primary Alcohol → AldehydeMinimal thioether oxidation. Amine oxidation.Catalytic, efficient, and selective. Requires careful pH control.
Sodium Periodate (NaIO4) Thioether → SulfoxideMinimal alcohol oxidation.Excellent selectivity for sulfoxide formation with 1 equivalent.
Hydrogen Peroxide (H2O2) Thioether → Sulfoxide or SulfoneCan oxidize unprotected amines.1 eq. for sulfoxide, >2 eq. for sulfone. Requires careful control. [3]
m-CPBA Thioether → SulfoneWill oxidize alcohol and unprotected amine.Strong oxidant, generally used for full oxidation to the sulfone.
Experimental Protocols
Protocol 1: Boc-Protection of (4-Aminothian-4-yl)methanol Hydrochloride

This protocol outlines the standard procedure for protecting the primary amine, a crucial first step for most selective oxidations.

  • Dissolution: Suspend (4-Aminothian-4-yl)methanol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et3N) (2.2 eq) dropwise to the slurry. Stir for 15-20 minutes. The base neutralizes the hydrochloride salt and frees the primary amine.

  • Boc Anhydride Addition: To the same flask, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in the same solvent dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess Et3N), saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash column chromatography if necessary.

Protocol 2: Selective Oxidation of Alcohol via Parikh-Doering Reaction

This protocol is for the oxidation of the Boc-protected substrate to the corresponding aldehyde, minimizing thioether oxidation.

  • Setup: To a solution of Boc-protected (4-aminothian-4-yl)methanol (1.0 eq) in anhydrous DMSO (approx. 0.5 M), add triethylamine (Et3N) (3.0-5.0 eq).

  • Reagent Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution or slurry of sulfur trioxide pyridine complex (SO3·py) (1.5-2.0 eq) in anhydrous DMSO. Add the SO3·py solution dropwise to the substrate solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding cold water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the resulting crude aldehyde by flash column chromatography.

References
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Available from: [Link]

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Validation & Comparative

Comparative Analysis of LC-MS Methodologies for (4-Aminothian-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Optimization

In the landscape of pharmaceutical development and chemical synthesis, the robust analytical characterization of novel molecular entities is paramount. (4-Aminothian-4-yl)methanol hydrochloride, a saturated heterocyclic compound featuring both a primary amine and a primary alcohol, presents a unique set of challenges for analytical chemists. Its high polarity, non-volatility, and potential for thermal lability necessitate a careful and considered approach to method development.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of (4-Aminothian-4-yl)methanol hydrochloride. We will explore the technical nuances of various chromatographic techniques, delve into the rationale behind method selection, and compare these approaches to alternative analytical technologies. The insights provided are grounded in established analytical principles and supported by experimental data from analogous compounds, offering a practical framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Properties of (4-Aminothian-4-yl)methanol hydrochloride

Understanding the physicochemical properties of the analyte is the cornerstone of effective method development. (4-Aminothian-4-yl)methanol hydrochloride is characterized by:

  • High Polarity: The presence of both a protonatable amine and a polar hydroxyl group makes the molecule highly water-soluble and difficult to retain on traditional reversed-phase (RP) C18 columns.

  • Low Volatility: As a salt, it is non-volatile, making direct analysis by Gas Chromatography (GC) challenging without derivatization.

  • pKa: The primary amine group has a pKa in the basic range (typically 9-10), meaning it will be positively charged at acidic pH values commonly used in reversed-phase LC-MS.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making UV-based detection and quantification problematic and highlighting the need for a universal detection method like mass spectrometry.

These properties dictate that conventional reversed-phase liquid chromatography (RPLC) may be suboptimal, leading to poor retention and peak shape. Therefore, alternative or modified chromatographic strategies must be considered.

Comparative Analysis of LC-MS Approaches

The selection of an appropriate LC-MS method is a critical decision that impacts sensitivity, selectivity, and throughput. Below, we compare three common strategies for the analysis of polar, basic compounds like (4-Aminothian-4-yl)methanol hydrochloride.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention of polar and hydrophilic compounds. It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or cyano functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

  • Mechanism of Separation: HILIC operates on a partitioning mechanism where the analyte partitions into and out of a water-enriched layer adsorbed onto the surface of the polar stationary phase. A high organic mobile phase promotes retention, and elution is achieved by increasing the aqueous component.

  • Advantages for (4-Aminothian-4-yl)methanol hydrochloride:

    • Excellent retention of polar compounds.

    • Good peak shapes for basic analytes, especially with acidic mobile phase modifiers.

    • The high organic content of the mobile phase is beneficial for ESI-MS sensitivity due to efficient desolvation.

  • Potential Challenges:

    • Longer column equilibration times compared to RPLC.

    • Matrix effects can be more pronounced.

    • Careful control of mobile phase composition and water content is crucial for reproducibility.

Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing Agents

While traditional RPLC is not ideal, its performance can be significantly enhanced by the addition of an ion-pairing agent to the mobile phase. These agents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), contain a hydrophobic "tail" and a charged "head."

  • Mechanism of Separation: The ion-pairing agent associates with the charged analyte (protonated amine) in the mobile phase, forming a neutral, more hydrophobic complex that can be retained by the non-polar stationary phase. Alternatively, the hydrophobic tail of the agent can adsorb to the stationary phase, creating a pseudo-ion-exchange surface.

  • Advantages:

    • Utilizes widely available and well-understood RPLC columns.

    • Can provide good retention and selectivity.

  • Potential Challenges:

    • Ion-pairing agents like TFA and HFBA are known to cause significant ion suppression in the mass spectrometer, leading to reduced sensitivity.

    • They can be difficult to completely wash out of the LC system and column, potentially interfering with subsequent analyses.

    • Requires a dedicated LC system to avoid contamination.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is often considered a hybrid of gas and liquid chromatography.

  • Mechanism of Separation: Separation in SFC is based on the differential partitioning of analytes between the stationary phase and the supercritical fluid mobile phase. Polarity is modulated by the addition of a co-solvent, typically methanol.

  • Advantages:

    • Fast separations and high throughput due to the low viscosity of the mobile phase.

    • Reduced solvent consumption, making it a "greener" alternative.

    • Can be effective for polar compounds that are challenging for RPLC.

  • Potential Challenges:

    • Requires specialized instrumentation.

    • Method development can be more complex than for LC.

    • Not as widely adopted as LC-MS, so there is a smaller knowledge base to draw from.

Summary of Method Comparison
FeatureHILIC-MSRPLC with Ion-PairingSFC-MS
Analyte Retention ExcellentGood (with agent)Good
MS Sensitivity HighLow (due to ion suppression)Moderate to High
Speed ModerateModerateHigh
Reproducibility Good (with care)GoodGood
System Contamination LowHighLow
Instrumentation Standard LC-MSStandard LC-MSSpecialized SFC-MS
"Green" Chemistry ModerateLowHigh

Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive analytical strategy should consider other techniques, particularly for structural confirmation and the analysis of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of (4-Aminothian-4-yl)methanol hydrochloride by GC-MS is not feasible due to its non-volatility and thermal lability. However, derivatization can be employed to convert the polar functional groups into more volatile and thermally stable moieties.

  • Derivatization Strategy: Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the primary amine and hydroxyl groups into their trimethylsilyl (TMS) derivatives.

  • Advantages:

    • High chromatographic efficiency and resolution of GC.

    • Provides complementary fragmentation patterns in the mass spectrometer (electron ionization) for structural elucidation.

  • Disadvantages:

    • Requires an additional sample preparation step.

    • Derivatization reactions may not be complete or can produce byproducts.

    • Not suitable for high-throughput applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation and quantification of chemical compounds.

  • Application: ¹H and ¹³C NMR can confirm the chemical structure of (4-Aminothian-4-yl)methanol hydrochloride, while quantitative NMR (qNMR) can be used for purity assessment and the determination of concentration without the need for a reference standard of the same compound.

  • Advantages:

    • Non-destructive technique.

    • Provides detailed structural information.

    • Primary ratio method of measurement for quantification.

  • Disadvantages:

    • Relatively low sensitivity compared to MS.

    • Requires a larger amount of sample.

    • Not a separation technique, so it cannot resolve complex mixtures without being coupled to LC.

Experimental Protocols

The following are detailed, starting-point methodologies for the LC-MS analysis of (4-Aminothian-4-yl)methanol hydrochloride. Optimization will be required based on the specific instrumentation and analytical goals.

Protocol 1: HILIC-MS Method
  • Workflow Diagram:

    HILIC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System Sample Prepare Sample in 90:10 ACN:Water Inject Inject 2 µL Sample->Inject Column HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm) Inject->Column Gradient Gradient Elution (90% to 50% ACN) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI Scan Full Scan MS (m/z 100-500) ESI->Scan MSMS Targeted MS/MS (Precursor ion m/z 148.1) Scan->MSMS

    Caption: HILIC-MS workflow for the analysis of (4-Aminothian-4-yl)methanol hydrochloride.

  • Detailed Steps:

    • Sample Preparation: Dissolve the sample in a solution of 90:10 (v/v) acetonitrile:water to a final concentration of 10 µg/mL. This high organic content is crucial for good peak shape in HILIC.

    • LC System:

      • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Gradient:

        Time (min) %A %B
        0.0 10 90
        5.0 50 50
        5.1 10 90

        | 7.0 | 10 | 90 |

    • MS System (Positive ESI):

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/Hr

      • Cone Gas Flow: 50 L/Hr

      • Acquisition Mode: Full scan (m/z 100-500) and targeted MS/MS of the protonated molecule [M+H]⁺ at m/z 148.1.

Protocol 2: GC-MS Method with Silylation
  • Workflow Diagram:

    GC_MS_Workflow cluster_prep Derivatization cluster_gcms GC-MS System Start Dry Sample (in vial) Add_BSTFA Add BSTFA + 1% TMCS & Pyridine Start->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Inject Inject 1 µL Heat->Inject Column GC Column (e.g., DB-5ms) Inject->Column Oven_Program Temperature Program Column->Oven_Program EI_Source Electron Ionization (70 eV) Oven_Program->EI_Source Scan Full Scan MS (m/z 50-550) EI_Source->Scan

    Caption: GC-MS workflow with silylation for (4-Aminothian-4-yl)methanol hydrochloride.

  • Detailed Steps:

    • Sample Preparation (Derivatization):

      • Place 100 µg of the dried sample into a 2 mL autosampler vial.

      • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

    • GC-MS System:

      • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

      • Inlet: Splitless, 250 °C

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program:

        • Initial temperature: 100 °C, hold for 1 min

        • Ramp: 10 °C/min to 280 °C

        • Hold: 5 min at 280 °C

      • MS Source: Electron Ionization (EI) at 70 eV

      • MS Transfer Line: 280 °C

      • Acquisition Mode: Full scan (m/z 50-550).

Conclusion and Recommendations

For the routine, high-sensitivity quantification of (4-Aminothian-4-yl)methanol hydrochloride in complex matrices, HILIC-MS is the recommended platform . It provides excellent retention for this polar analyte while leveraging the high organic mobile phase for enhanced ESI-MS sensitivity. Although it requires careful equilibration, the superior performance and avoidance of ion-suppressing agents make it the most robust choice for bioanalytical or process chemistry applications.

RPLC with ion-pairing agents should be considered a secondary option, only to be used if HILIC is unavailable or proves unsuccessful. The significant drawback of MS signal suppression is a major limitation for trace-level analysis.

For definitive structural confirmation or for use as a complementary technique in a quality control environment, GC-MS with derivatization offers an orthogonal separation mechanism and valuable fragmentation data from electron ionization. NMR spectroscopy remains the gold standard for absolute structural elucidation and for primary quantification (qNMR) where a certified reference standard is not available.

The optimal analytical strategy will ultimately depend on the specific goals of the analysis—be it quantification, impurity profiling, or structural confirmation. A multi-faceted approach, leveraging the strengths of different technologies, will provide the most comprehensive characterization of (4-Aminothian-4-yl)methanol hydrochloride.

References

  • Hydrophilic Interaction Chromatography (HILIC) , Waters Corporation, [Link]

  • Jia, L., & Zhang, J. (2020). HILIC-MS for metabolomics: An attractive and popular approach. RSC Advances, 10(49), 29264-29277. [Link]

  • Ion-Pairing Chromatography , Chromedia, [Link]

A Comparative Guide to the Predicted FTIR Spectral Characteristics of (4-Aminothian-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectral characteristics of (4-Aminothian-4-yl)methanol hydrochloride. In the absence of published reference spectra for this specific compound[1], this document serves as a predictive and comparative tool. By dissecting the molecule's functional groups and comparing them to well-characterized analogs, we can build a reliable spectral profile. This approach demonstrates how FTIR spectroscopy, a rapid and non-destructive analytical technique, remains indispensable for structural elucidation and quality control in pharmaceutical and chemical research[2].

We will explore the theoretical basis for its infrared absorption, provide a robust experimental protocol for data acquisition, and present a comparative analysis against structurally similar molecules to highlight key differentiating features.

Molecular Structure and Functional Group Analysis

(4-Aminothian-4-yl)methanol hydrochloride is a heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with both an amino group and a methanol group. As a hydrochloride salt, the primary amine is protonated, forming an ammonium cation.

The key functional groups expected to produce characteristic infrared absorptions are:

  • Primary Alcohol (-CH₂OH): Responsible for O-H and C-O stretching vibrations.

  • Ammonium Salt (-NH₃⁺Cl⁻): Generates distinct N-H stretching and bending vibrations.

  • Thiane Ring: A saturated heterocyclic system containing a thioether (C-S-C) linkage and aliphatic C-H bonds.

Figure 1: Structure of (4-Aminothian-4-yl)methanol hydrochloride.

Experimental Protocol: Best Practices for FTIR Data Acquisition

Acquiring a high-quality FTIR spectrum of a solid crystalline sample, such as a hydrochloride salt, is critical for accurate interpretation. The following protocol outlines a standard procedure using an Attenuated Total Reflection (ATR) accessory, which is favored for its minimal sample preparation and reproducibility[2][3].

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample in the mid-IR range (4000–400 cm⁻¹).

Methodology: Attenuated Total Reflection (ATR)-FTIR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.

  • Background Collection (Causality Explanation):

    • With the clean, empty ATR accessory in place, collect a background spectrum (64 scans at a 4 cm⁻¹ resolution is standard)[2][4].

    • Why: This step is crucial to mathematically subtract the ambient atmospheric absorbances (primarily H₂O and CO₂) and any intrinsic signals from the instrument itself, ensuring that the final spectrum contains only information from the sample[5].

  • Sample Application:

    • Place a small amount of the (4-Aminothian-4-yl)methanol hydrochloride powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Why: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum. Inconsistent pressure can lead to poor signal-to-noise and inaccurate peak intensities.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same acquisition parameters as the background (64 scans, 4 cm⁻¹ resolution).

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration.

    • Baseline correct the spectrum to remove any broad, rolling features, ensuring all peaks originate from a flat baseline.

    • Clean the ATR crystal thoroughly after analysis.

start Start prep 1. Clean ATR Crystal start->prep background 2. Collect Background Spectrum (Accounts for Air/Instrument) prep->background sample 3. Apply Solid Sample to Crystal background->sample pressure 4. Apply Consistent Pressure sample->pressure collect 5. Collect Sample Spectrum pressure->collect process 6. Process Data (Baseline & ATR Correction) collect->process end End: Interpretable Spectrum process->end

Figure 2: Standard workflow for ATR-FTIR analysis of a solid sample.

Predicted FTIR Spectral Characteristics

The following table summarizes the predicted characteristic absorption bands for (4-Aminothian-4-yl)methanol hydrochloride. These predictions are based on established vibrational frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Authoritative Grounding
3400–3200Broad, StrongO-H Stretch (Alcohol)The hydroxyl group exhibits a strong, broad absorption due to intermolecular hydrogen bonding. This band is a hallmark of alcohols[6].
3100–2800Broad, MediumN-H Stretch (Ammonium)As a hydrochloride salt, the protonated amine shows very broad, often complex absorptions in this region, which will overlap with the O-H and C-H stretches[7].
2950–2850Medium-WeakC-H Stretch (Aliphatic)Symmetric and asymmetric stretching of the C-H bonds in the thiane ring and the methylene of the methanol group. These peaks will appear as sharper features on top of the broader O-H/N-H bands[6].
1620–1550MediumN-H Bend (Ammonium)The asymmetric bending vibration of the -NH₃⁺ group typically appears in this region[7].
1550–1480MediumN-H Bend (Ammonium)The symmetric bending ("umbrella") mode of the -NH₃⁺ group is expected here[7].
~1450MediumC-H Bend (Scissoring)Methylene scissoring vibrations from the ring and the -CH₂OH group[6].
~1050StrongC-O Stretch (Primary Alcohol)The stretching vibration of the C-O single bond in a primary alcohol is typically a strong and prominent peak, making it highly diagnostic[6].
700–600Weak-MediumC-S Stretch (Thioether)The C-S stretch is characteristically weak in the infrared spectrum and can be difficult to assign definitively, as it falls in the complex fingerprint region[8].
Comparative Analysis with Structural Analogs

To contextualize the predicted spectrum, we compare it with the known FTIR characteristics of two simpler, related molecules: Cyclohexanemethanol and Cyclohexylamine . This comparison highlights how the addition of each functional group contributes to the final spectrum.

Feature(4-Aminothian-4-yl)methanol HCl (Predicted)Cyclohexanemethanol[9][10][11]Cyclohexylamine[7]
O-H Stretch Present (Broad, ~3300 cm⁻¹)Present (Broad, ~3300 cm⁻¹)Absent
N-H Stretch Present (Broad Ammonium, 3100-2800 cm⁻¹)Absent Present (Primary Amine, two sharp peaks ~3350 & 3450 cm⁻¹)
C-O Stretch Present (Strong, ~1050 cm⁻¹)Present (Strong, ~1050 cm⁻¹)Absent
N-H Bends Present (Ammonium, ~1620-1480 cm⁻¹)Absent Present (Primary Amine Scissoring, ~1600 cm⁻¹)
Key Differentiator Co-existence of strong O-H and C-O bands with broad ammonium N-H absorptions.Lacks any nitrogen-related absorptions.Lacks any oxygen-related absorptions (O-H, C-O). The N-H stretch is characteristic of a free primary amine, not an ammonium salt.

Analysis of Differences:

  • vs. Cyclohexanemethanol: The primary difference is the presence of the ammonium group in our target molecule. This introduces the broad N-H stretching and bending vibrations, which are completely absent in the cyclohexanemethanol spectrum. The core features of the alcohol (O-H and C-O stretches) and the aliphatic C-H vibrations are expected to be similar.

  • vs. Cyclohexylamine: The comparison with cyclohexylamine is particularly instructive. A free primary amine shows two distinct, relatively sharp N-H stretching bands[7]. In contrast, the hydrochloride salt form of our target molecule will display a much broader and lower-frequency N-H absorption characteristic of an ammonium ion. Furthermore, (4-Aminothian-4-yl)methanol hydrochloride possesses strong, defining peaks for the alcohol group (O-H and C-O stretch) that are absent in cyclohexylamine.

Conclusion

While a definitive, experimentally-derived FTIR spectrum for (4-Aminothian-4-yl)methanol hydrochloride is not publicly available, a reliable spectral profile can be confidently predicted through a systematic analysis of its functional groups. The spectrum is expected to be dominated by a strong, broad O-H stretch around 3300 cm⁻¹, a strong C-O stretch near 1050 cm⁻¹, and broad absorptions corresponding to the ammonium N-H stretching and bending modes.

This comparative guide underscores the power of FTIR spectroscopy as a predictive tool. By understanding the characteristic frequencies of individual functional groups and comparing them to known analogs, researchers can effectively validate the identity and purity of novel chemical entities, a critical step in chemical synthesis and drug development.

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  • ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
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  • Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of 4-amino salicylic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.